![molecular formula C8H16O3S B1580615 3-Methoxybutyl 3-Mercaptopropionate CAS No. 27431-40-9](/img/structure/B1580615.png)
3-Methoxybutyl 3-Mercaptopropionate
Overview
Description
3-Methoxybutyl 3-Mercaptopropionate is a chemical compound that belongs to the class of thiol compounds . It is commonly used in various fields such as medical research, environmental research, and industrial research.
Synthesis Analysis
The synthesis of this compound has been described in a study where it was used as a novel branched ligand for the synthesis of highly fluorescent water-soluble CdTe Quantum Dots (QDs) using a facile colloidal synthesis method .Molecular Structure Analysis
The molecular formula of this compound is C8H16O3S, and its molecular weight is 192.27 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound is a monofunctional thiol that can be used as a cross-linker and chain transferring agent for controlling the molecular weight of the polymer . It can be used in the thiolene photopolymerization .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . The flash point is 126°C , and the specific gravity is 1.05 . The refractive index is 1.46 .Scientific Research Applications
Microstructure of Microbial Copolymers
Copolymers consisting of 3-hydroxybutyrate (3HB) and 3-mercaptopropionate (3MP) or 3-mercaptobutyrate (3MB) units have been analyzed for their microstructure using NMR, electrospray ionization mass spectrometry, and size exclusion chromatography NMR. The research highlighted the presence of true copolymers or terpolymers and suggested microblock structures in the copolymers, although composition analysis revealed significant variations with molecular weight, indicating blends of different copolymers (Impallomeni et al., 2007).
Thermal Degradation Behavior of Bacterial Poly(3-hydroxybutyrate-co-3-mercaptopropionate)
The thermal degradation behavior of poly(3-hydroxybutyrate-co-3-mercaptopropionate) [P(3HB-co-3MP)] was extensively studied to understand the characteristic features of thermostable thioester linkage. The research suggested that thioester linkages confer thermal stability to the polymer chain depending on its content and that P(3HB-co-3MP) may be suitable for chemical recycling via pyrolysis due to the minimal detection of volatile sulfur-containing decomposition products (Huang et al., 2019).
Safety and Hazards
3-Methoxybutyl 3-Mercaptopropionate is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
Relevant Papers One relevant paper describes the optimization of synthetic parameters to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) and its curing behavior for the thiol–epoxy click reaction .
Mechanism of Action
Target of Action
The primary target of 3-Methoxybutyl 3-Mercaptopropionate is a hydrophobic protein fraction isolated from the rat cerebral cortex . This protein fraction is involved in the binding of neurotransmitters such as L-glutamate and L-aspartate .
Mode of Action
This compound interacts with its target by inhibiting the binding of L-glutamate and L-aspartate to the hydrophobic protein fraction . This inhibition is significant, with a 60% reduction in L-glutamate binding and a 55% reduction in L-aspartate binding observed at a concentration of 10^-4 M .
Biochemical Pathways
The inhibition of L-glutamate and L-aspartate binding by this compound affects the glutamatergic and aspartatergic neurotransmission pathways . These pathways are critical for the transmission of signals in the nervous system. The compound’s action on these pathways could potentially alter neuronal communication and function.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by exposure to air and moisture .
properties
IUPAC Name |
3-methoxybutyl 3-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-7(10-2)3-5-11-8(9)4-6-12/h7,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWBGRBFKMJPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CCS)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276257 | |
Record name | 3-Methoxybutyl 3-Mercaptopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27431-40-9 | |
Record name | Propanoic acid, 3-mercapto-, 3-methoxybutyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27431-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybutyl 3-Mercaptopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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